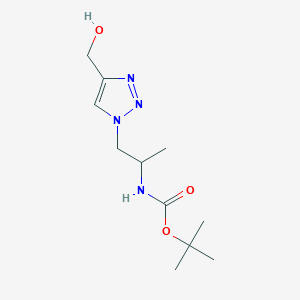

Carbamato de terc-butilo (1-(4-(hidroximetil)-1H-1,2,3-triazol-1-il)propan-2-il)

Descripción general

Descripción

“tert-butyl (1-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate” is a chemical compound. It is a derivative of N-Boc piperazine, which is widely used as an amino protecting agent in organic synthesis reactions . The compound is also known as tert-Butyl [1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]carbamate .

Synthesis Analysis

The compound can be synthesized by reacting aminotris (hydroxymethyl) methane with N-tert-butoxycarbazide . Alternatively, tris (hydroxymethyl) amine can be reacted with tert-butyric anhydride to give this compound .Molecular Structure Analysis

The molecular structure of the compound can be represented by the chemical formula C₉H₁₉NO₅ . The compound has a molecular weight of 117.1463 .Chemical Reactions Analysis

The compound is used in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Physical And Chemical Properties Analysis

The compound is a deliquescent compound and should avoid contact with moisture and humidity . It may release harmful gases when heated or burned .Aplicaciones Científicas De Investigación

Síntesis de anilinas N-Boc-protegidas

Este compuesto se utiliza en la síntesis catalizada por paladio de anilinas N-Boc-protegidas. El grupo terc-butilo actúa como grupo protector para la amina, permitiendo que las reacciones selectivas ocurran en otras partes de la molécula sin afectar al grupo amina. Esto es particularmente útil en síntesis orgánicas de varios pasos donde la compatibilidad de los grupos funcionales es una preocupación .

Preparación de pirroles tetrasustituidos

Los investigadores han empleado el carbamato de terc-butilo en la síntesis de pirroles tetrasustituidos, que están funcionalizados con grupos éster o cetona en la posición C-3. Estos pirroles son importantes debido a su presencia en diversos productos naturales y productos farmacéuticos .

Mecanismo De Acción

- The primary target of this compound is not well-documented in the literature. However, it is commonly used as an amino protecting agent in organic synthesis reactions . Its amino protecting group (BOC group) can stably protect the amino group under various reaction conditions, preventing non-specific reactions.

- Additionally, it can serve as an alkali buffer and a ligand .

Target of Action

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Tert-butyl (1-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate has a number of advantages and limitations when used in lab experiments. One of the major advantages of using tert-butyl (1-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate is that it is relatively easy to synthesize and is readily available. Additionally, it is a relatively stable compound, which makes it suitable for use in a variety of scientific research applications. However, one of the major limitations of using tert-butyl (1-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate is that it is not soluble in water, which can limit its usefulness in certain experiments.

Direcciones Futuras

There are a number of potential future directions for the use of tert-butyl (1-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate in scientific research. One potential direction is the development of new pharmaceuticals based on tert-butyl (1-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate. Additionally, further research into the biochemical and physiological effects of tert-butyl (1-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate could lead to the development of new treatments for a variety of diseases. Additionally, further research into the mechanism of action of tert-butyl (1-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate could lead to the development of more effective inhibitors of the enzymes COX-2 and 5-LOX. Finally, further research into the synthesis of tert-butyl (1-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate could lead to the development of more efficient and cost-effective methods for the synthesis of tert-butyl (1-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate.

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl N-[1-[4-(hydroxymethyl)triazol-1-yl]propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O3/c1-8(12-10(17)18-11(2,3)4)5-15-6-9(7-16)13-14-15/h6,8,16H,5,7H2,1-4H3,(H,12,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LITRMKIBGKNZLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=C(N=N1)CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.